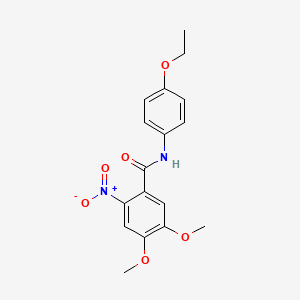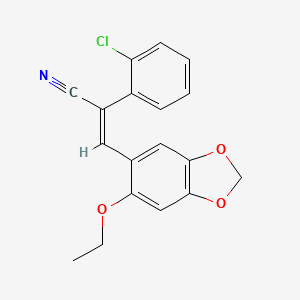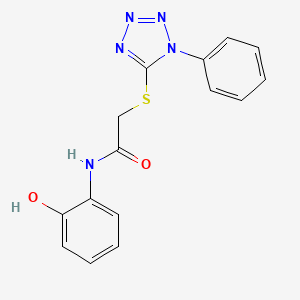![molecular formula C19H23ClN6O B5720818 1-(4-chlorobenzyl)-N-(3-morpholinopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5720818.png)
1-(4-chlorobenzyl)-N-(3-morpholinopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorobenzyl)-N-(3-morpholinopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chlorobenzyl group and a morpholinopropyl group in its structure contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary targets of this compound are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play a crucial role in the regulation of cellular processes such as cell division, gene expression, and metabolism .
Mode of Action
It is believed to interact with its targets, leading to changes in their activity . This interaction could potentially alter the function of the proteins, thereby affecting the cellular processes they regulate .
Biochemical Pathways
Given its targets, it is likely that it impacts pathways involving cAMP-dependent protein kinases, which are involved in a wide range of cellular processes .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given its targets, it could potentially affect a variety of cellular processes, including cell division, gene expression, and metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-N-(3-morpholinopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of 1H-pyrazolo[3,4-d]pyrimidin-4-amine, which is then subjected to a series of reactions to introduce the chlorobenzyl and morpholinopropyl groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade equipment, automated reaction monitoring, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-N-(3-morpholinopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
1-(4-chlorobenzyl)-N-(3-morpholinopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-aminium
- (2s)-2-(4-chlorobenzyl)-3-oxo-3-[4-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]propan-1-amine
Uniqueness
1-(4-chlorobenzyl)-N-(3-morpholinopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with the sigma-1 receptor and its potential therapeutic applications set it apart from other similar compounds.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(3-morpholin-4-ylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN6O/c20-16-4-2-15(3-5-16)13-26-19-17(12-24-26)18(22-14-23-19)21-6-1-7-25-8-10-27-11-9-25/h2-5,12,14H,1,6-11,13H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQWFZLDHSYMBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=C3C=NN(C3=NC=N2)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5720741.png)
![1-benzyl-N-[(5-nitro-2-furyl)methylene]-1H-benzimidazol-2-amine](/img/structure/B5720756.png)

![N-[(4-acetylphenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B5720773.png)

![Ethyl 4-[(2,3-dimethylphenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B5720784.png)

![2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5720800.png)
![2-{2-methoxy-4-[2-(4-methylphenyl)carbonohydrazonoyl]phenoxy}-N-(2-phenylethyl)acetamide](/img/structure/B5720805.png)
![3-fluoro-N-[(2-nitrophenyl)methyl]aniline](/img/structure/B5720811.png)
![2-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5720831.png)
![2-[4-(2-Hydroxyphenoxy)-3,5-dimethylpyrazol-1-yl]benzoic acid](/img/structure/B5720835.png)

![4-methyl-N'-{[(1-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5720844.png)
